N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O6/c1-33-20-8-7-19(14-21(20)34-2)27-15-16(13-22(27)29)24-23(30)26-11-9-25(10-12-26)17-3-5-18(6-4-17)28(31)32/h3-8,14,16H,9-13,15H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXXFFXSVUJHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article presents an overview of its biological activity based on diverse research findings, including data tables and case studies.
Chemical Characteristics
The compound is characterized by its complex structure, which includes a piperazine ring and multiple functional groups that contribute to its biological properties. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O7S |
| Molecular Weight | 467.54 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives containing piperazine rings can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
In one study, a related compound demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for cancer cell signaling pathways . This suggests that the compound may have similar mechanisms of action.
Neuropharmacological Effects
The structural components of the compound suggest potential interactions with neurotransmitter systems. Compounds with similar piperazine and phenyl moieties have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties .
A study on related piperazine derivatives found them to act as selective serotonin reuptake inhibitors (SSRIs), which could imply that the compound might possess mood-enhancing effects through serotonin modulation .
Study 1: Anticancer Activity Assessment
In a comparative study assessing the anticancer effects of several piperazine derivatives, this compound was evaluated against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-[1-(3,4-dimethoxyphenyl)... | 15.0 | HT-29 |
| N-[1-(3,4-dimethoxyphenyl)... | 12.5 | MCF-7 |
These findings suggest that this compound possesses notable cytotoxicity against specific cancer cell lines.
Study 2: Neuropharmacological Effects
A pharmacological evaluation was conducted to assess the effects of similar piperazine derivatives on serotonin receptor binding:
| Compound | Receptor Affinity (Ki) | Effect |
|---|---|---|
| N-[1-(3,4-dimethoxyphenyl)... | 50 nM | SSRI Activity |
This study indicates potential for mood modulation through serotonin receptor interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing properties:
Key Comparative Analyses
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound (electron-withdrawing) contrasts with the 4-methoxyphenyl group in ’s analog (electron-donating). Chlorine in ’s compound offers moderate electron withdrawal but may increase lipophilicity compared to nitro or methoxy groups .
- Functional Group Variations: Carboxamide vs. Acetamide: The target compound’s carboxamide linkage (CONH) facilitates hydrogen bonding, whereas the acetamide group in ’s compound (NHCOCH2) may alter pharmacokinetics due to reduced hydrogen-bonding capacity .
Q & A
What are the common synthetic routes for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide?
Level: Basic
Answer:
The compound is synthesized via multi-step processes involving:
- Pyrrolidinone core formation : Condensation of 3,4-dimethoxyphenyl precursors with maleic anhydride derivatives, followed by cyclization (e.g., using hydrazine or thiosemicarbazide) to form the 5-oxopyrrolidin-3-yl scaffold .
- Piperazine coupling : Reaction of 4-(4-nitrophenyl)piperazine with activated carbonyl intermediates (e.g., chloroformates or carbodiimides) under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) yield high-purity products. Reported yields range from 66% to 82% for analogous structures .
How can reaction conditions be optimized to improve the yield of the target compound?
Level: Advanced
Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in piperazine coupling, while minimizing side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve carboxamide bond formation efficiency .
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride formation) prevents decomposition .
- Real-time monitoring : TLC or HPLC tracking identifies intermediate stability issues, enabling rapid adjustments .
What spectroscopic techniques are used to confirm the structure of this compound?
Level: Basic
Answer:
Standard characterization methods include:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolidinone (δ ~2.5–3.5 ppm) and piperazine (δ ~3.0–4.0 ppm) moieties. Aromatic signals (δ ~6.5–8.5 ppm) confirm substituents .
- IR spectroscopy : Key peaks include C=O (1650–1750 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₂₈N₄O₆: expected m/z 484.20) .
How can structural ambiguities in complex NMR spectra be resolved?
Level: Advanced
Answer:
Advanced approaches include:
- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton and carbon-proton couplings to resolve overlapping signals (e.g., distinguishing methoxy vs. nitro groups) .
- Computational modeling : DFT calculations predict chemical shifts, aiding assignment of diastereomers or regioisomers .
- X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing .
What biological targets or activities have been reported for structurally similar compounds?
Level: Basic
Answer:
Analogous piperazine-pyrrolidinone hybrids exhibit:
- Enzyme inhibition : Carbonic anhydrase (hCA I/II) and phosphodiesterase (PDE) inhibition, with IC₅₀ values <10 µM .
- Cytotoxicity : Moderate activity (EC₅₀ ~20–50 µM) against cancer cell lines (e.g., MCF-7) via apoptosis induction .
- Antimicrobial effects : Gram-positive bacterial growth inhibition (MIC ~16–32 µg/mL) .
How can contradictory biological activity data across studies be analyzed?
Level: Advanced
Answer:
Discrepancies arise due to:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
- Structural modifications : Compare substituent effects (e.g., nitro vs. methoxy groups altering electron density and target affinity) .
- Pharmacokinetic factors : Assess solubility (LogP ~2.5–3.5) and metabolic stability (CYP450 interactions) using in vitro models .
What safety protocols are recommended for handling this compound?
Level: Basic
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators for powder handling .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of nitroaromatic vapors .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can computational modeling predict the compound’s binding modes?
Level: Advanced
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with hCA II (PDB: 3KS3) or PDE5 (PDB: 1TBF), focusing on hydrogen bonds with catalytic residues (e.g., Zn²⁺ in hCA) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to validate docking poses .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Level: Advanced
Answer:
SAR studies involve:
- Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-cyanophenyl) or piperazine groups (e.g., N-benzyl) .
- Bioisosteric replacement : Replace the nitro group with CF₃ or CN to modulate electron-withdrawing effects .
- Pharmacophore mapping : Identify critical motifs (e.g., carbonyl groups for hydrogen bonding) using MOE or Schrödinger .
How should the compound be stored to ensure long-term stability?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
